molecular formula C20H25N3O B4058740 4-(2,3-dimethylphenyl)-N-methyl-N-phenyl-1-piperazinecarboxamide

4-(2,3-dimethylphenyl)-N-methyl-N-phenyl-1-piperazinecarboxamide

Cat. No. B4058740
M. Wt: 323.4 g/mol
InChI Key: CQRJUXJDMSYQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethylphenyl)-N-methyl-N-phenyl-1-piperazinecarboxamide, also known as Dimebon, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic effects on neurodegenerative diseases. Dimebon was initially developed as an antihistamine, but its ability to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease has led to extensive research on its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Anti-mycobacterial Activity and SAR of Piperazine Analogues Piperazine is a versatile medicinally important scaffold, playing a crucial role in numerous marketed drugs with diverse pharmacological activities. Recent studies have highlighted potent anti-mycobacterial compounds containing piperazine, showing potential activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. The review elaborates on the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications of Piperazine Derivatives Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in various therapeutic drugs such as antipsychotics, antihistamines, and antidepressants. The slight modification of the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules. This review covers the molecular designs bearing piperazine entities for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, providing insights for drug discovery (Rathi et al., 2016).

Pharmacophoric Roles in Antipsychotic Agents A review of arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents, demonstrates their importance in several antipsychotic agents. The study explores how arylalkyl substituents can improve the potency and selectivity of the binding affinity at D(2)-like receptors. This investigation provides insight into the contributions of pharmacophoric groups to the selectivity and potency of synthesized agents, highlighting the composite structure's role in receptor affinity (Sikazwe et al., 2009).

Synthetic and Pharmaceutical Applications of Piperazine and Morpholine A comprehensive review of piperazine and morpholine analogues reveals their wide range of pharmaceutical applications. The review discusses current trends in the synthesis of these analogues and their potent pharmacophoric activities, illustrating the broad spectrum of their medicinal chemistry investigations (Mohammed et al., 2015).

properties

IUPAC Name

4-(2,3-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-8-7-11-19(17(16)2)22-12-14-23(15-13-22)20(24)21(3)18-9-5-4-6-10-18/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRJUXJDMSYQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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